![molecular formula C15H14N4O B2503796 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380183-77-5](/img/structure/B2503796.png)
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related azetidine-containing compounds is detailed in the provided papers. For instance, the enantiospecific synthesis of azetidinyl pyrimidine nucleosides is achieved through the construction of the base on 1-aminoazetidine prepared from (+)-diethyl-L-tartrate, indicating a multi-step synthetic approach that could be relevant to the synthesis of the compound . Additionally, the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine involves a nucleophilic aromatic substitution, which could be a technique applicable to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of azetidine-containing compounds is characterized by the presence of a four-membered azetidine ring, which is known to impart certain biological activities to the molecules. The azetidine ring is linked to a pyridine ring, which is a common structural motif in medicinal chemistry due to its ability to interact with biological targets .
Chemical Reactions Analysis
The chemical reactions involving azetidine-containing compounds are not explicitly detailed in the provided papers. However, the synthesis processes described suggest that these compounds can undergo nucleophilic substitution reactions, which are fundamental in introducing various functional groups, such as fluorine atoms, that can enhance the biological activity or enable the radiolabeling of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile are not directly reported in the provided papers. However, the related compounds discussed exhibit properties that are significant for their biological activity and potential clinical applications, such as high affinity for nAChRs and the ability to be radiolabeled for imaging purposes .
科学的研究の応用
Medicinal Chemistry and Pharmacology
Pyridine derivatives, including structures similar to 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile, have a wide range of biological activities. They are investigated for their potential as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer agents. Their high affinity for various ions and neutral species suggests they could serve as effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This versatility underscores their importance in designing biologically active compounds and chemosensors (Abu-Taweel et al., 2022).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine-based compounds, are well-known for their usefulness as versatile synthetic intermediates. They play a vital role in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications. This highlights the potential of pyridine derivatives, including the compound , in advancing organic synthesis, catalysis, and drug development (Li et al., 2019).
Environmental and Biological Applications
The diverse functionalities of pyridine derivatives extend to environmental and biological applications, including microbial metabolism under aerobic and anaerobic conditions. Their transformation rate, depending on substituents, can inform bioremediation strategies and the environmental fate of heterocyclic aromatic compounds. This area of research illustrates the environmental relevance of pyridine derivatives, suggesting potential applications for compounds like this compound in understanding and mitigating pollution (Kaiser et al., 1996).
特性
IUPAC Name |
3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-7-14-15(4-2-6-18-14)19-9-12(10-19)11-20-13-3-1-5-17-8-13/h1-6,8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQZQYIATARXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C#N)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

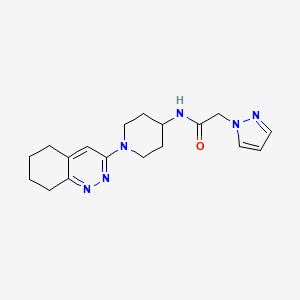
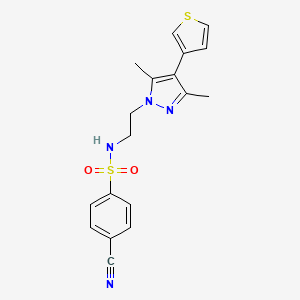
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)
![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)
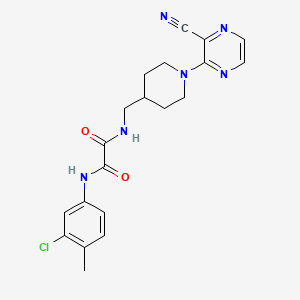
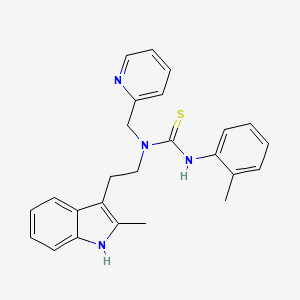
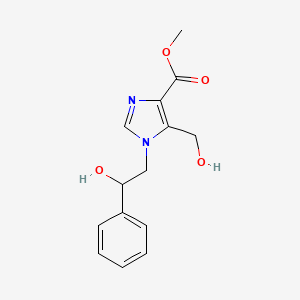
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
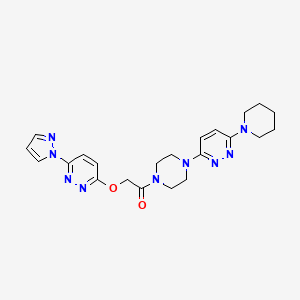
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)